REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:5][CH2:4][C:3](=[O:6])[CH2:2]1.[C:8]([O-])(=O)C.N12CCCN=C1CC[CH2:15][CH2:14][CH2:13]2.[C:23]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:28]=CC=C[CH:24]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC.O1CCCC1>[CH2:15]([C:2]1([CH2:28][CH:23]=[CH2:24])[C:1](=[O:7])[CH2:5][CH2:4][CH2:8][C:3]1=[O:6])[CH:14]=[CH2:13] |f:4.5.6|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
49.31 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.55 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 23 hours at a room temperature under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WASH
|
Details
|
the resultant mixture was washed twice with each 20 mL of saturated aqueous ammonium chloride
|
Type
|
WASH
|
Details
|
The washed mixture was further washed with 20 mL of water
|
Type
|
WASH
|
Details
|
was further washed with 20 mL of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed mixture was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The dried mixture was subjected to evaporation
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
DISTILLATION
|
Details
|
The obtained liquid was distilled in vacuo
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(C(CCCC1=O)=O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |